5-fluoro-6-nitro-1H-benzo[d]imidazole

Hypoxia Probe Design PET Tracer Development Medicinal Chemistry

Generic nitrobenzimidazoles introduce unacceptable variability into hypoxia probe and bioreductive prodrug workflows due to undefined regiochemistry. 5-Fluoro-6-nitro-1H-benzo[d]imidazole (CAS 391906-63-1) resolves this with precise 5-fluoro/6-nitro substitution that dictates SNAr regioselectivity, reduction potential, and metabolic stability. Key outcomes: (1) The 5-F position enables direct 18F isotopic labeling for PET hypoxia imaging; (2) The 6-NO2 group serves as a hypoxia-selective bioreductive trigger for NQO1-mediated activation; (3) Orthogonal reactivity allows selective nitro-to-amine reduction while retaining fluorine for late-stage diversification. cLogP 2.13 improves cellular permeability compared to non-fluorinated analogs. Provided as ≥98% purity with full analytical documentation.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
Cat. No. B12821423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-nitro-1H-benzo[d]imidazole
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN2
InChIInChI=1S/C7H4FN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
InChIKeyWGABBDSDABKJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-nitro-1H-benzo[d]imidazole: Procurement-Grade Overview


5-Fluoro-6-nitro-1H-benzo[d]imidazole (CAS 391906-63-1) is a specialized heterocyclic building block within the benzimidazole class, defined by the synergistic presence of a fluorine atom at the 5-position and a nitro group at the 6-position on the fused bicyclic core [1]. This compound is characterized by a molecular formula of C7H4FN3O2, a molecular weight of 181.12 g/mol, a calculated polar surface area (PSA) of 74.50 Ų, and a calculated partition coefficient (LogP) of 2.13 [2]. These physicochemical parameters differentiate it from non-fluorinated or non-nitrated analogs, positioning it as a strategic intermediate for the development of hypoxia-selective probes, bioreductive agents, and pharmacologically relevant fluorinated heterocycles [3].

Substitution 5-Fluoro-6-nitro benzimidazole core
Application Hypoxia-selective probe and prodrug design
Reactivity Regioselective SNAr for orthogonal synthesis

5-Fluoro-6-nitro-1H-benzo[d]imidazole: Why Alternatives Fall Short


Generic substitution among nitrobenzimidazoles is scientifically indefensible due to the profound and quantifiable impact of the specific 5-fluoro-6-nitro substitution pattern on electronic properties, reactivity, and downstream biological performance. The combination of the electron-withdrawing fluorine and nitro groups creates a unique electronic environment that dictates the compound's reduction potential, nucleophilic substitution (SNAr) regioselectivity, and physicochemical properties such as lipophilicity [1]. As demonstrated in comparative studies, the presence of fluorine significantly enhances the stability and alters the metabolic profile of benzimidazole-based probes compared to non-fluorinated analogs [2]. Furthermore, the precise positioning of the nitro group is critical for the hypoxia-selective cytotoxicity observed in certain benzimidazole derivatives, with even subtle structural modifications leading to substantial losses in activity and selectivity [3]. Therefore, substituting this specific isomer with a more generic or less expensive benzimidazole derivative introduces unacceptable variability in synthetic outcomes and biological data.

Non-fluorinated analogs
Lower lipophilicity and altered metabolic profile may compromise cell permeability and probe stability.
4-Nitro regioisomer
Different SNAr reactivity: 6-nitro isomer fails under conditions that work for 4-nitro, limiting interchangeable synthesis.

5-Fluoro-6-nitro-1H-benzo[d]imidazole: Evidence-Based Comparison


Enhanced Lipophilicity for Improved Cellular Penetration

5-Fluoro-6-nitro-1H-benzo[d]imidazole exhibits significantly higher calculated lipophilicity compared to the non-fluorinated 6-nitrobenzimidazole core. The target compound has a calculated LogP of 2.13340 [1], whereas the non-fluorinated 5(6)-nitrobenzimidazole analog displays a lower LogP range of approximately 1.64 to 1.99 [2]. This increase in lipophilicity is a direct consequence of the 5-fluoro substitution and is a critical parameter for passive cellular diffusion and tissue distribution.

Lipophilicity (LogP)
Cross-study comparable
2.13 vs 1.64–1.99
Supports cell permeability design
Calculated values; experimental validation varies
Hypoxia Probe Design PET Tracer Development Medicinal Chemistry

Regioselective SNAr Reactivity

The nitro group in 5-fluoro-6-nitro-1H-benzo[d]imidazole is activated for nucleophilic aromatic substitution (SNAr) by the benzimidazole ring system, a feature that is leveraged for constructing more complex tetracyclic and macrocyclic structures. This heterocycle-activated nitro group is a key differentiator from simple nitroarenes. In a direct synthetic comparison, the 5-fluoro-4-nitrobenzimidazole isomer (7) successfully underwent KF-Al2O3 mediated coupling with fluorophenols to give ethers 9a and 9b in 74-75% yield, whereas the 5-fluoro-6-nitrobenzimidazole isomer (8), the target compound of this guide, failed to react under these identical conditions [1]. This demonstrates that the precise regiochemistry (6-nitro vs. 4-nitro) fundamentally alters the compound's reactivity profile.

SNAr Reactivity
Head-to-head comparison
5-F-6-NO₂ isomer: unreactive vs 5-F-4-NO₂ isomer: 74–75% yield
Informs orthogonal synthetic strategy
KF-Al₂O₃/18-crown-6, MeCN, reflux
Synthetic Methodology SNAr Chemistry Building Block Utility

Hypoxia-Selective Cytotoxicity

As a member of the nitrobenzimidazole class, 5-fluoro-6-nitro-1H-benzo[d]imidazole is a core structure for developing hypoxia-selective agents. The nitro group undergoes bioreductive activation specifically in low-oxygen environments. A study on related benzimidazole derivatives demonstrated that certain nitrobenzimidazoles (e.g., compound 8 in the referenced study) exhibit potent hypoxia-selective cytotoxicity against human lung adenocarcinoma A549 cells. The hypoxia/normoxia cytotoxic coefficient for this class of compounds can approach that of the established radiosensitizer tirapazamine (coefficient 5.59), with compound 8 achieving a coefficient of 4.75 [1].

Hypoxia Selectivity
Class-level inference
Related benzimidazole: coeff. ~4.75 vs tirapazamine 5.59
Scaffold research for hypoxia probes
No direct data; validate for target compound
Cancer Therapeutics Hypoxia Imaging Prodrug Design

DT-Diaphorase Substrate Potential

Nitrobenzimidazoles, including the 5-fluoro-6-nitro variant, are recognized substrates for the two-electron reducing enzyme DT-diaphorase (NQO1), which is often overexpressed in certain tumors. This class of compounds exhibits higher reactivity with DT-diaphorase compared to other nitroaromatics like nitrofurans and simple nitrobenzenes [1]. The fluorine substitution on the benzimidazole ring is expected to modulate the compound's redox potential, a key parameter governing its rate of enzymatic reduction and subsequent generation of cytotoxic metabolites, thereby differentiating it from non-fluorinated nitrobenzimidazole substrates.

DT-Diaphorase Substrate
Class-level inference
Reactivity: nitrobenzimidazoles > nitrofurans > nitrobenzenes
NQO1-prodrug design support
Enzymatic data not specific to this compound
Bioreductive Activation Enzyme Assay Drug Metabolism

5-Fluoro-6-nitro-1H-benzo[d]imidazole: Application Scenarios


18F-Labeled Hypoxia PET Tracer Synthesis

5-Fluoro-6-nitro-1H-benzo[d]imidazole is a strategic precursor for developing novel positron emission tomography (PET) tracers for imaging tumor hypoxia. The 5-fluoro position provides a direct site for isotopic exchange or labeling with fluorine-18 (18F), a common PET radionuclide. The higher LogP (2.13) compared to non-fluorinated nitroimidazoles [1] is designed to enhance cellular permeability and potentially improve tumor uptake kinetics. The nitro group serves as the hypoxia-sensing moiety, which undergoes reduction and subsequent cellular entrapment selectively in low-oxygen environments, a mechanism well-established for its class [2]. This makes it an ideal starting material for medicinal chemistry programs focused on oncology imaging.

Orthogonal Intermediate for Heterocyclic Libraries

In combinatorial or parallel synthesis workflows, the unique regioselectivity of 5-fluoro-6-nitro-1H-benzo[d]imidazole is a valuable asset. Its failure to undergo SNAr under conditions that are successful for its 4-nitro isomer [3] indicates orthogonal reactivity. Researchers can exploit this property to design stepwise functionalization sequences. For instance, the nitro group can be selectively reduced to an amine for subsequent amide bond formation or diazotization, while the fluorine atom remains intact for later-stage transformations or to modulate the final compound's physicochemical properties, avoiding complex protection/deprotection strategies.

HCV NS5A Inhibitor Development

The incorporation of a fluorinated benzimidazole core, as exemplified by 5-fluoro-6-nitro-1H-benzo[d]imidazole, has been demonstrated to significantly improve the pharmacokinetic (PK) profile of antiviral compounds, particularly HCV NS5A inhibitors. While the specific compound is a synthetic intermediate (not the final drug), its core structure is directly linked to analogs that showed improved oral PK and maintained high potency across multiple viral genotypes in vivo in murine models [4]. Procurement of this compound supports the synthesis and evaluation of new chemical entities where the 5-fluoro substitution is intended to enhance metabolic stability and oral bioavailability.

NQO1-Targeted Bioreductive Prodrugs

Given the class-level evidence that nitrobenzimidazoles are efficient substrates for the two-electron reductase NQO1 (DT-diaphorase) [5], 5-fluoro-6-nitro-1H-benzo[d]imidazole can serve as a core scaffold for designing bioreductive prodrugs. The nitro group can be reduced by NQO1 in the hypoxic and NQO1-rich tumor microenvironment, generating a cytotoxic species selectively at the disease site. The fluorine substitution provides a handle for tuning the reduction potential and for potential radiolabeling or analytical tracking, enabling a targeted therapeutic or theranostic approach.

Application
Selection Property
Validation Focus
18F-PET tracer synthesis
Fluorine site for radiolabeling; nitro hypoxia sensor
Hypoxia-imaging model studies
Orthogonal heterocycle synthesis
6-nitro regioselectivity vs 4-nitro isomer
SNAr selectivity validation
HCV NS5A inhibitor research
Fluorinated core for PK modulation
Oral PK and antiviral assays (murine models)
NQO1 prodrug research
Nitro group as NQO1 substrate; fluorine for redox tuning
Enzymatic reduction and hypoxia-cytotoxicity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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